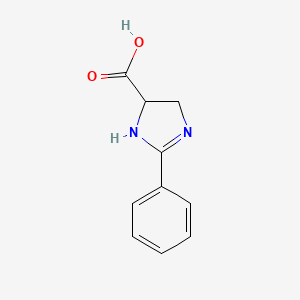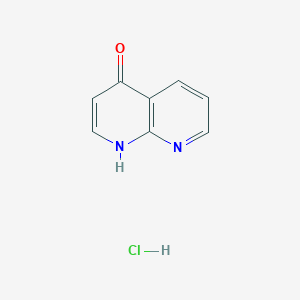
N-(2-Formylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Formylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a formyl group (aldehyde) attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-formylphenylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Formylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-(Cyclopropanecarboxamido)benzoic acid.
Reduction: N-(2-Hydroxymethylphenyl)cyclopropanecarboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Formylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which N-(2-Formylphenyl)cyclopropanecarboxamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its amide and formyl groups, forming hydrogen bonds or covalent interactions. The cyclopropane ring can also influence the compound’s binding affinity and specificity by providing steric hindrance or conformational rigidity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar structure but with a cyano group instead of a formyl group.
N-(2-Hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group instead of a formyl group.
N-Phenylcyclopropanecarboxamide: Lacks the formyl group entirely.
Uniqueness
N-(2-Formylphenyl)cyclopropanecarboxamide is unique due to the presence of both a formyl group and a cyclopropane ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-(2-formylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,7-8H,5-6H2,(H,12,14) |
Clave InChI |
DNLJGRZILVBUHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


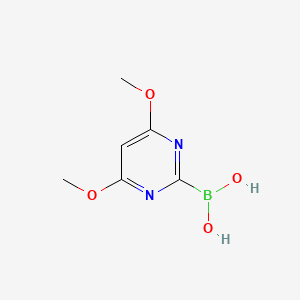


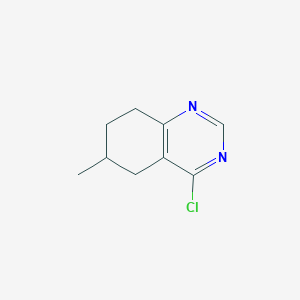

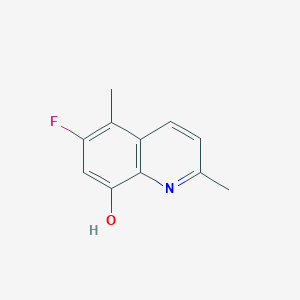
![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
